Tracheal antimicrobial peptide
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
NPVSCVRNKGICVPIRCPGNMKQIGTCVGRAVKCCR |
Origin of Product |
United States |
Molecular Biology and Genetics of Tracheal Antimicrobial Peptide
Gene Structure and Organization
The gene encoding TAP, like other β-defensins, possesses a characteristic structure that facilitates its regulated expression and the production of a functional antimicrobial peptide.
Exon-Intron Architecture
The gene encoding Tracheal Antimicrobial Peptide typically consists of multiple exons and introns, a common feature in eukaryotic genes that allows for alternative splicing and the generation of multiple protein isoforms from a single gene, although this has not been extensively documented for TAP. The human TAP-like (TAPL) gene, for instance, is composed of 12 exons, with the first exon being non-coding. researchgate.net Similarly, the gene for the fish antimicrobial peptide pleurocidin, which shares structural similarities with mammalian antimicrobial peptides, has a four-exon structure. asm.org In this case, the mature peptide is encoded by exons 2, 3, and 4. asm.org The putative precursor for bovine TAP is a relatively small 64-amino acid protein, with the mature 38-amino acid peptide located at the carboxyl terminus. nih.govpnas.org
A generalized representation of the exon-intron architecture for a β-defensin gene, based on available data, is presented below.
| Feature | Description | Reference |
| Exon 1 | Often contains the 5' untranslated region (UTR) and may be non-coding. researchgate.netasm.org | researchgate.netasm.org |
| Exons 2-4 | Typically encode the signal peptide and the mature peptide sequence. asm.org | asm.org |
| Final Exon | Contains the coding sequence for the C-terminal region of the peptide and the 3' untranslated region (UTR). asm.org | asm.org |
Promoter Region Analysis and Regulatory Elements
The expression of the TAP gene is inducible, with mRNA levels increasing significantly in response to bacterial infection or exposure to bacterial components like lipopolysaccharide (LPS). asm.orgphysiology.org This induction is controlled at the transcriptional level by specific DNA sequences in the 5' flanking region of the gene, known as the promoter region. asm.org
Analysis of the TAP gene's promoter region has identified several consensus binding sites for transcription factors that are key players in the immune and inflammatory responses. These include:
Nuclear Factor-kappa B (NF-κB): A crucial transcription factor that regulates the expression of numerous genes involved in immunity and inflammation. asm.orgnih.gov The presence of NF-κB binding sites in the TAP promoter is conserved across different species and is essential for the LPS-inducible expression of TAP. asm.org
Nuclear Factor-Interleukin 6 (NF-IL6): Another important transcription factor involved in the regulation of inflammatory response genes. asm.org A putative NF-IL6 binding site has been identified in the TAP promoter, suggesting its role in the coordinated expression of antimicrobial peptides and other inflammatory mediators. asm.org
TATA and CAAT boxes: These are general transcription factor binding sites found in the promoter regions of many eukaryotic genes, including some antimicrobial peptide genes, and are involved in the initiation of transcription. asm.orgfrontiersin.org
The regulation of TAP gene expression through these elements ensures that the peptide is produced when and where it is needed to combat infection.
Genetic Variation of the this compound Gene
Genetic variations within the TAP gene can influence the peptide's structure, function, and expression levels, potentially affecting an individual's susceptibility to respiratory infections.
Single Nucleotide Polymorphisms (SNPs)
Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. A study sequencing exon 2 of the bovine TAP gene in 23 cattle identified a prevalent non-synonymous SNP, A137G. nih.gov This SNP results in an amino acid change from serine to asparagine at position 20 of the mature peptide. nih.gov
| SNP | Nucleotide Change | Amino Acid Change | Location | Reference |
| A137G | A > G | Serine > Asparagine | Exon 2 (Mature Peptide) | nih.gov |
Copy Number Variation (CNV)
Copy Number Variation (CNV) refers to differences in the number of copies of a particular gene or DNA segment from one individual to another. The β-defensin gene family, to which TAP belongs, is known for extensive CNV in mammals, including cattle. nih.govroyalsocietypublishing.org This variation can have significant implications for gene expression levels and, consequently, for traits related to disease resistance and fertility. nih.govresearchgate.net While CNV has been documented for the β-defensin gene cluster in cattle, specific data on CNV of the TAP gene itself is still an area of active research. nih.govroyalsocietypublishing.org
Impact of Genetic Polymorphisms on Peptide Activity
Genetic polymorphisms, such as SNPs, can directly impact the biological activity of the resulting peptide. The A137G SNP in the bovine TAP gene provides a clear example of this. Synthetic peptides corresponding to the two variants (serine-containing and asparagine-containing) were tested for their bactericidal activity against Mannheimia haemolytica, a key pathogen in bovine respiratory disease. nih.gov
The results demonstrated that the asparagine-containing peptide had a consistently higher bactericidal effect than the serine-containing peptide. nih.gov This finding highlights how a single nucleotide change can alter the antimicrobial efficacy of TAP, potentially influencing an animal's ability to resist infection.
| Peptide Variant | Key Amino Acid | Bactericidal Activity against M. haemolytica | Reference |
| TAP (Serine) | Serine at position 20 | Lower | nih.gov |
| TAP (Asparagine) | Asparagine at position 20 | Higher | nih.gov |
The this compound (TAP) is a notable member of the β-defensin family of antimicrobial peptides, first identified in the bovine tracheal mucosa. nih.gov Its genetic expression is a critical component of the innate immune system, particularly in the respiratory tract. The regulation of the TAP gene is a finely tuned process, responding to a variety of internal and external stimuli to protect the host from invading pathogens.
Transcriptional and Post-Transcriptional Regulation
The induction of TAP is primarily managed at the level of transcription. nih.govasm.org The 5' flanking region of the TAP gene contains consensus binding sites for key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-Interleukin 6 (NF-IL-6). asm.orgnih.gov These sites are crucial for mediating the gene's induction in response to various stimuli, highlighting a conserved strategy for innate immunity that is seen across different species. asm.org
mRNA Expression Patterns in Different Tissues and Cell Types
The expression of this compound (TAP) mRNA is highly specific, with the highest levels found in the ciliated epithelial cells of the trachea. nih.govasm.org This localization underscores its primary function as a frontline defense mechanism in the upper airway. While the trachea shows the most abundant expression, TAP mRNA has also been detected in the columnar epithelial cells of the bronchi in adult cattle. asm.org Notably, TAP expression is not present in fetal cattle, suggesting a developmental regulation timed with exposure to the external environment after birth. asm.org Studies have also reported TAP expression in other mucosal tissues, such as the mammary gland. nih.govmdpi.com
Table 1: Relative mRNA Expression of this compound in Various Tissues
| Tissue/Cell Type | Expression Level | Notes |
|---|---|---|
| Tracheal Epithelium | High | Primary site of expression. nih.govasm.org |
| Bronchial Epithelium | Moderate | Detected in columnar epithelial cells. asm.org |
| Lung | Low / Inducible | Basal expression is low but increases with infection. asm.org |
| Mammary Gland | Inducible | Expression can be induced by pathogens and inflammatory factors. nih.govfrontiersin.org |
Inducible Expression by Microbial Components (e.g., Lipopolysaccharide)
The expression of the TAP gene is dramatically increased following stimulation with bacteria or their components. nih.govasm.org Lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria, is a powerful inducer of TAP mRNA. nih.govnih.gov In vitro studies with bovine tracheal epithelial cells have shown a significant, up to 13-fold, induction of TAP expression when challenged with LPS. nih.gov This response is mediated at the transcriptional level and is a key feature of the epithelial cells' ability to actively participate in the local defense against bacteria. asm.orgnih.gov The induction process involves the activation of the transcription factor NF-κB. asm.orgasm.org Research indicates that CD14, an LPS-binding protein expressed by tracheal epithelial cells, is involved in mediating this induction. nih.gov
Modulation by Pro-inflammatory Cytokines and Other Agonists
Pro-inflammatory cytokines, which are central to the inflammatory response, also modulate TAP expression. In cultured tracheal epithelial cells, the inflammatory mediator Tumor Necrosis Factor-alpha (TNF-α) can induce the expression of TAP. nih.gov Similarly, Interleukin-1 beta (IL-1β) has been shown to activate NF-κB in human tracheal epithelial cells, a pathway known to upregulate TAP expression. asm.org More recent studies have identified Interleukin-17A (IL-17A) as a significant inducer of TAP gene expression in bovine tracheal epithelial cells, often showing a more rapid and potent effect than LPS. nih.govresearchgate.net Other agonists, such as Pam3CSK4 (a synthetic lipoprotein that activates Toll-like receptor 1/2), have also been found to be potent inducers of TAP. mdpi.comnih.gov
Table 2: Inducers of this compound (TAP) Gene Expression
| Inducer | Category | Key Mediators/Receptors |
|---|---|---|
| Lipopolysaccharide (LPS) | Microbial Component | CD14, NF-κB asm.orgnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | NF-κB asm.orgnih.gov |
| Interleukin-1 beta (IL-1β) | Pro-inflammatory Cytokine | NF-κB asm.orgasm.org |
| Interleukin-17A (IL-17A) | Pro-inflammatory Cytokine | - |
| Pam3CSK4 | Synthetic Lipoprotein | TLR1/2 mdpi.comnih.gov |
Influence of Environmental and Physiological Factors
The expression of TAP can be significantly influenced by various physiological and environmental conditions. Stress, often modeled by the administration of glucocorticoids, has been shown to suppress the inducible expression of TAP. plos.org Similarly, viral infections, such as those caused by bovine viral diarrhea virus (BVDV), can interfere with and inhibit TAP expression. plos.org This suppression may impair innate pulmonary defenses and predispose the host to secondary bacterial pneumonia. plos.org Conversely, the physiological state of the host, such as in neonatal calves with acute bacterial pneumonia, shows a rapid up-regulation of basal TAP mRNA expression, indicating its importance in the early immune response to infection. asm.org However, the efficacy of the peptide can be hindered by the local environment; physiological concentrations of sodium chloride and the presence of serum proteins have been shown to inhibit the bactericidal activity of TAP in vitro. plos.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lipopolysaccharide |
| Tumor Necrosis Factor-alpha |
| Interleukin-1 beta |
| Interleukin-17A |
| Pam3CSK4 |
| Flagellin |
| Glucocorticoids |
Biosynthesis and Regulation of Tracheal Antimicrobial Peptide Expression
Cellular Sources of Tracheal Antimicrobial Peptide
The production of TAP is primarily attributed to specialized epithelial cells that line mucosal surfaces, positioning this antimicrobial peptide at the interface between the host and the external environment.
The primary and most well-documented source of this compound is the epithelial cells lining the trachea. nih.govnih.gov Specifically, TAP mRNA has been localized to the columnar cells of the pseudostratified epithelium of the conducting airway. pnas.org These cells are strategically located to detect and respond to inhaled pathogens. The expression of TAP in tracheal epithelial cells is not constitutive but is highly inducible upon exposure to bacterial components. nih.gov In vitro studies using primary cultures of bovine tracheal epithelial cells (bTEC) have demonstrated that exposure to bacterial products significantly upregulates TAP gene expression. nih.govnih.gov This inducible nature allows for a rapid and targeted antimicrobial response at the site of initial pathogen contact.
While the trachea is the principal site of TAP expression, studies have identified its presence in other mucosal epithelia, suggesting a broader role in mucosal immunity. Research has shown that TAP, along with Lingual Antimicrobial Peptide (LAP), is expressed by epithelial cells in the bovine endometrium. scispace.comnih.gov Furthermore, there is evidence to suggest that TAP is also expressed in the mammary gland of cows, where it may contribute to the defense against microbial infections that can lead to conditions such as mastitis. frontiersin.org The expression of TAP in these different mucosal locations underscores its importance as a versatile antimicrobial agent in various parts of the body that are vulnerable to infection.
The direct production of this compound by immune cells is not as clearly established as its expression in epithelial cells. While immune cells like neutrophils and macrophages are significant producers of other antimicrobial peptides, such as β-defensins, their role concerning TAP appears to be more indirect. nih.govnih.gov Immune cells, particularly macrophages, can be activated by pathogens and in turn, release signaling molecules like cytokines. ersnet.org These cytokines can then stimulate the nearby tracheal epithelial cells to produce and secrete TAP. researchgate.net Therefore, immune cells are critical components of the signaling cascade that leads to TAP production, acting as sentinels that alert the epithelial barrier to the presence of an infection. For instance, neutrophil-derived LL-37 and human neutrophil peptide 1–3 have been shown to have an immunomodulatory effect on macrophages, enhancing their phagocytic capabilities. ersnet.org
Signal Transduction Pathways in this compound Induction
The induction of TAP expression is a sophisticated process mediated by specific signal transduction pathways that are activated by the recognition of microbial components. These pathways ensure a swift and effective antimicrobial response.
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The induction of TAP expression is significantly dependent on TLR signaling. Specifically, TLR2 and TLR4 have been identified as key players in this process. nih.govnih.gov
TLR4 recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Upon LPS binding, TLR4 initiates a signaling cascade that leads to the upregulation of TAP gene expression in tracheal epithelial cells. nih.govnih.gov Similarly, TLR2, in conjunction with TLR1, recognizes bacterial lipoproteins such as Pam3CSK4. nih.govnih.gov Stimulation of bovine tracheal epithelial cells with Pam3CSK4 has been shown to induce a potent TAP gene expression response. nih.govnih.gov The expression of a range of TLRs (TLR1 to TLR10) has been confirmed in bovine tracheal epithelial cells, underscoring their capacity to respond to a wide variety of microbial pathogens. mdpi.com
The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade in the regulation of immune and inflammatory responses, including the expression of antimicrobial peptides. asm.org The activation of the NF-κB pathway is essential for the induction of TAP gene expression in response to TLR stimulation. nih.govnih.gov
Upon activation of TLR2 or TLR4 by their respective ligands (Pam3CSK4 and LPS), a series of intracellular events is triggered, culminating in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov This degradation releases NF-κB (typically a heterodimer of p50 and p65 subunits), allowing it to translocate from the cytoplasm to the nucleus. nih.govasm.org In the nucleus, NF-κB binds to specific consensus sites in the promoter region of the TAP gene, thereby initiating its transcription. asm.org
Studies have demonstrated that treatment of bovine tracheal epithelial cells with LPS or Pam3CSK4 leads to the translocation of the NF-κB p65 subunit to the nucleus. nih.govnih.gov Furthermore, the use of NF-κB inhibitors, such as caffeic acid phenylester (CAPE), has been shown to abrogate the induction of TAP gene expression by these TLR agonists, confirming the critical role of the NF-κB pathway in this process. nih.govnih.gov
| Cellular Source | Location/Function | Key Research Findings |
| Tracheal Epithelial Cells | Columnar cells of the pseudostratified epithelium of the conducting airway. | Primary and highly inducible source of TAP upon exposure to bacterial products. |
| Other Mucosal Epithelia | Bovine endometrium and mammary gland. | Suggests a broader role for TAP in mucosal immunity beyond the respiratory tract. |
| Immune Cells | Indirect role; release of cytokines to stimulate epithelial cells. | Act as sentinels to alert the epithelial barrier to infection, rather than direct producers of TAP. |
| Signaling Pathway | Activators | Mechanism |
| Toll-like Receptor (TLR) Signaling | TLR2 (via Pam3CSK4) and TLR4 (via LPS). | Recognition of PAMPs initiates a signaling cascade leading to TAP upregulation. |
| NF-κB Pathway Activation | TLR2 and TLR4 activation. | Translocation of NF-κB to the nucleus to initiate transcription of the TAP gene. |
Interleukin Receptor Pathways (e.g., IL-17RA)
The expression of this compound (TAP) is significantly influenced by cytokine signaling, particularly through the Interleukin-17 (IL-17) receptor pathway. Interleukin-17A (IL-17A), a pro-inflammatory cytokine, is a potent inducer of TAP gene expression in tracheal epithelial cells. nih.govnih.gov The cellular response to IL-17A is mediated by its receptor, specifically the Interleukin-17 receptor A (IL-17RA) subunit, which is expressed in airway epithelial cells. nih.gov
Upon binding of IL-17A to its receptor, a downstream signaling cascade is initiated. This process involves the recruitment of adaptor proteins like Act1, which leads to the activation of TRAF6. creative-proteomics.com The activation of this pathway culminates in the translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) p65 subunit from the cytoplasm to the nucleus. creative-proteomics.comnih.gov NF-κB activation is a necessary step for the induction of TAP gene expression by IL-17A. nih.govnih.gov Studies have shown that inhibiting NF-κB activation, for instance with caffeic acid phenylester (CAPE), abrogates the stimulatory effect of IL-17A on TAP expression. nih.gov This highlights the central role of the IL-17RA-NF-κB axis in regulating the synthesis of this crucial antimicrobial peptide in the airway mucosa. nih.govnih.gov
Factors Influencing this compound Gene Expression
The genetic expression of this compound is not static; it is dynamically regulated by a variety of external and internal stimuli. These factors can either enhance or suppress TAP production, thereby modulating the innate immune defense of the respiratory tract. Key influencers include physiological stress, viral infections, and stimulation by specific molecular agonists.
Viral Infection-Mediated Suppression
Viral infections are another critical factor that can compromise the innate immunity of the respiratory tract by suppressing TAP expression. nih.gov For instance, the bovine viral diarrhea virus (BVDV) has been identified as a pathogen that dysregulates TAP levels. nih.gov Research indicates that BVDV infection does not alter the basal expression of TAP but significantly suppresses its induction following stimulation with bacterial products like LPS. nih.gov This virally-mediated suppression of a key antimicrobial peptide is believed to be a significant contributing factor to the increased risk of secondary bacterial pneumonia that often follows viral respiratory infections. nih.gov By dampening the expression of TAP, viruses can effectively weaken the host's primary defense mechanism against bacterial invaders.
Agonist-Specific Regulation Mechanisms
The induction of TAP gene expression is specifically regulated by various agonists, primarily microbial components that are recognized by pattern recognition receptors on epithelial cells. nih.govnih.gov Different agonists trigger TAP expression with distinct kinetics and potencies.
Bacterial products such as lipopolysaccharide (LPS), an agonist for Toll-like receptor 4 (TLR4), and Pam3CSK4, an agonist for the TLR2/1 complex, are potent inducers of TAP. nih.govnih.gov Research comparing these agonists has revealed that Pam3CSK4 and IL-17A induce a more rapid and robust expression of TAP than LPS. nih.gov Significant increases in TAP mRNA can be detected after just 4 to 8 hours of stimulation with Pam3CSK4 or IL-17A, whereas the maximum effect of LPS is observed later, at around 16 hours. nih.govsigmaaldrich.com
Further comparisons show that Pam3CSK4 is a more potent inducer than both IL-17A and LPS at 8 and 16 hours post-stimulation. nih.gov IL-17A, in turn, induces a stronger response than LPS at the 8-hour mark. nih.gov Other agonists, including Flagellin (a TLR5 agonist) and Interferon-α, also stimulate TAP expression, though some, like CpG ODN 2007 (a TLR9 agonist) and lipoteichoic acid (a TLR2 agonist), have little to no effect. nih.govsigmaaldrich.com Despite the different receptors and initial signaling molecules involved, the pathways stimulated by LPS, Pam3CSK4, and IL-17A all converge on the activation of the NF-κB transcription factor, which is essential for initiating TAP gene transcription. nih.govnih.gov
Data Tables
Table 1: Comparative Induction of this compound (TAP) Gene Expression by Different Agonists
This table summarizes the relative effectiveness of various agonists in stimulating TAP gene expression in bovine tracheal epithelial cells at different time points, as reported in scientific literature. nih.gov
| Agonist | Receptor Target | Relative TAP Expression at 8 hours | Relative TAP Expression at 16 hours |
| Pam3CSK4 | TLR1/2 | +++ (Significantly higher than IL-17A & LPS) | +++ (Significantly higher than IL-17A & LPS) |
| Interleukin-17A (IL-17A) | IL-17RA | ++ (Significantly higher than LPS) | ++ |
| Lipopolysaccharide (LPS) | TLR4 | + | +++ (Peak effect) |
Legend: +++ High Induction; ++ Moderate Induction; + Low Induction.
Table 2: Factors Influencing this compound (TAP) Gene Expression
This table outlines key biological and environmental factors and their documented impact on the expression of TAP.
| Factor | Specific Example(s) | Effect on TAP Expression | Mechanism | Reference |
| Stress | Glucocorticoids (Dexamethasone) | Suppression of induced expression | Inhibition of NF-κB pathway | nih.govnih.gov |
| Viral Infection | Bovine Viral Diarrhea Virus (BVDV) | Suppression of induced expression | Downregulation of response to bacterial agonists | nih.gov |
| Bacterial Agonists | LPS, Pam3CSK4 | Strong Induction | Activation of TLR pathways leading to NF-κB activation | nih.govnih.gov |
| Cytokines | Interleukin-17A (IL-17A) | Strong Induction | Activation of IL-17RA pathway leading to NF-κB activation | nih.govnih.gov |
Table 3: Compound Names
Biological Functions and Mechanisms of Action of Tracheal Antimicrobial Peptide
Direct Antimicrobial Activities
TAP exhibits a broad spectrum of antimicrobial activity, effectively targeting bacteria and fungi. mdpi.comnih.gov Its efficacy is attributed to its potent, direct action on these pathogens.
Research has demonstrated that Tracheal Antimicrobial Peptide possesses potent bactericidal effects against a range of both Gram-positive and Gram-negative bacteria. nih.gov Early studies on the purified peptide confirmed its in vitro activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative), as well as Staphylococcus aureus (Gram-positive). mdpi.com
Subsequent research focused on its efficacy against specific bovine respiratory pathogens, revealing significant bactericidal activity. Synthetic TAP was shown to be effective against Mannheimia haemolytica, Histophilus somni, and Pasteurella multocida, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/ml. However, bactericidal activity was not detected against Mycoplasma bovis, indicating that some bacteria have inherent resistance to the peptide's action. Further studies using a synthetic version of TAP demonstrated a rapid bactericidal effect, with a concentration of 2.5 µg/ml capable of killing 99.9% of E. coli cells within 90 minutes. nih.gov
| Bacterial Species | Gram Staining | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mannheimia haemolytica | Gram-negative | 1.56 - 6.25 µg/ml |
| Histophilus somni | Gram-negative | 1.56 - 6.25 µg/ml |
| Pasteurella multocida | Gram-negative | 1.56 - 6.25 µg/ml |
| Escherichia coli | Gram-negative | Data Reported |
| Klebsiella pneumoniae | Gram-negative | Data Reported |
| Pseudomonas aeruginosa | Gram-negative | Data Reported |
| Staphylococcus aureus | Gram-positive | Data Reported |
| Mycoplasma bovis | N/A | No Activity Detected |
The antimicrobial spectrum of TAP extends to fungal pathogens. The peptide has demonstrated activity against both the yeast form, Candida albicans, and the mycelial form of fungi, such as Aspergillus fumigatus. mdpi.comnih.govasm.org
There is some variation in the reported efficacy of TAP against fungi. An early study isolating the native peptide reported a Minimum Inhibitory Concentration (MIC) for Candida albicans between 6 and 12 µg/ml. pnas.org In contrast, later studies using a synthetic form of TAP reported an MIC of 400 µg/ml for both C. albicans and A. fumigatus. asm.orgnih.gov This discrepancy may be attributable to differences in the peptide preparations (native vs. synthetic), variations in the fungal strains tested, or different assay methodologies. nih.gov Despite the higher MIC in some studies, research indicates that TAP can act additively with other antifungal agents; for instance, its presence significantly reduces the MIC of Amphotericin B against A. fumigatus. oup.com
| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Yeast | 6 - 12 µg/ml pnas.org / 400 µg/ml asm.org |
| Aspergillus fumigatus | Mold (Mycelial) | 400 µg/ml asm.org |
While many antimicrobial peptides, including some β-defensins, are known to possess antiviral capabilities, specific research detailing the direct antiviral properties of this compound was not identified in the reviewed scientific literature.
Antimicrobial peptides as a broad class have been investigated for their activity against various protozoan parasites. However, studies specifically evaluating the efficacy and direct activity of this compound against protozoa were not found in the reviewed literature.
Molecular Mechanisms of Antimicrobial Action
The primary mechanism by which TAP and other cationic antimicrobial peptides exert their microbicidal effects is through the physical disruption of microbial cell membranes. nih.gov This process is driven by the peptide's physicochemical properties, namely its positive charge and amphipathic structure.
The molecular mechanism of this compound is initiated by an electrostatic attraction. As a cationic peptide, TAP carries a net positive charge. mdpi.com This allows it to selectively bind to the surfaces of microbial cells, which are typically rich in negatively charged molecules such as lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and teichoic acids in the cell wall of Gram-positive bacteria.
Following this initial electrostatic binding, hydrophobic interactions play a critical role. The amphipathic nature of the peptide allows its nonpolar regions to insert into the hydrophobic core of the microbial lipid bilayer. This insertion disrupts the structural integrity of the membrane. nih.gov The accumulation of multiple peptide molecules is believed to lead to the formation of pores or channels through the membrane. nih.gov This permeabilization results in the leakage of essential ions and metabolites from the cytoplasm, dissipation of the membrane potential, and ultimately, cell death. nih.gov
Membrane Permeabilization and Pore Formation
A primary mechanism by which TAP and other cysteine-rich antimicrobial peptides exert their antimicrobial effects is through the permeabilization of microbial cell membranes, often involving the formation of pores. nih.gov As cationic peptides, defensins are electrostatically attracted to the negatively charged components of bacterial cell surfaces. frontiersin.org This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane disruption and increased permeability. This process is believed to involve the formation of pores, which disrupts the normal physiological functions of the microbial cell membrane, ultimately leading to cell death. nih.gov
Disruption of Cellular Integrity
The interaction of TAP with the microbial membrane leads to a significant disruption of cellular integrity. The classical mechanism of action for cationic defensins involves the disturbance of the anionic bacterial membrane. frontiersin.org This disruption compromises the membrane's role as a selective barrier, leading to the leakage of essential intracellular components, such as ions and metabolites, and the influx of extracellular substances. This loss of cellular homeostasis is a critical factor in the bactericidal activity of TAP.
A study on a synthetic form of TAP demonstrated a rapid bactericidal effect, with 99.9% of E. coli cells being killed within 90 minutes at a concentration of 2.5 micrograms/ml, highlighting the efficiency of its membrane-disrupting action. nih.gov
Inhibition of Intracellular Processes (e.g., DNA Synthesis, Translation)
While direct membrane disruption is a major mechanism, some antimicrobial peptides have been shown to translocate across the microbial membrane and inhibit essential intracellular processes. Although specific research on TAP's ability to inhibit intracellular processes is limited, studies on other antimicrobial peptides provide insights into potential mechanisms.
For instance, certain proline-rich antimicrobial peptides have been found to inhibit protein synthesis by trapping release factors on the ribosome, thereby arresting translation. nih.gov Another example is a class of peptides that can inhibit bacterial DNA replication by binding to the bacterial β-clamp, a key component of the DNA replication machinery. frontiersin.org While these mechanisms have not been explicitly demonstrated for TAP, its ability to permeabilize membranes suggests that it could potentially gain access to the microbial cytoplasm and interfere with such vital intracellular functions.
Immunomodulatory Roles
Beyond its direct antimicrobial activities, TAP, as a β-defensin, plays a significant role in modulating the host's immune response. These immunomodulatory functions are crucial for orchestrating an effective defense against pathogens and promoting tissue repair.
Chemoattraction of Immune Cells (e.g., Dendritic Cells, T Lymphocytes)
β-defensins are known to act as chemoattractants for various immune cells, thereby bridging the innate and adaptive immune systems. nih.gov They can recruit and activate immune cells, which enhances the clearance of pathogens. frontiersin.org This chemotactic activity helps to initiate and amplify the immune response at the site of infection.
Modulation of Inflammatory Responses
Antimicrobial peptides can modulate inflammatory responses, a critical function for preventing excessive inflammation that can lead to tissue damage. mdpi.com Some antimicrobial peptides can dampen pro-inflammatory responses induced by bacterial components like lipopolysaccharide (LPS). nih.govfrontiersin.org This modulation helps to maintain a balanced immune response, effectively clearing the infection while minimizing harm to the host tissues. The expression of the TAP gene itself is upregulated in response to pro-inflammatory factors, indicating its integral role in the inflammatory response to infection. nih.gov
Role in Epithelial Cell Proliferation and Wound Repair
Antimicrobial peptides, including β-defensins, have been shown to play a role in tissue repair and wound healing. nih.gov They can stimulate the proliferation and migration of epithelial cells, which are essential processes for restoring the integrity of mucosal barriers following injury or infection. nih.gov This function highlights the dual role of these peptides in not only combating invading pathogens but also in promoting the resolution of tissue damage and maintaining tissue homeostasis.
Table 1: Summary of Biological Functions and Mechanisms of this compound
| Function/Mechanism | Description | Key Findings |
|---|---|---|
| Membrane Permeabilization | Disrupts the microbial cell membrane, leading to increased permeability. | Cationic nature facilitates interaction with negatively charged bacterial membranes, leading to pore formation. nih.govfrontiersin.org |
| Disruption of Cellular Integrity | Causes leakage of essential intracellular components and loss of homeostasis. | Rapid bactericidal action observed against E. coli. nih.gov |
| Inhibition of Intracellular Processes | Potential to interfere with processes like DNA synthesis and translation. | While not directly shown for TAP, other AMPs inhibit these processes. nih.govfrontiersin.org |
| Chemoattraction of Immune Cells | Recruits immune cells such as dendritic cells and T lymphocytes to the site of infection. | β-defensins act as chemoattractants, linking innate and adaptive immunity. nih.govfrontiersin.org |
| Modulation of Inflammatory Responses | Regulates the host's inflammatory response to infection. | Can dampen pro-inflammatory responses induced by bacterial products like LPS. nih.govfrontiersin.org |
| Epithelial Cell Proliferation and Wound Repair | Promotes the healing of damaged epithelial tissues. | AMPs stimulate epithelial cell proliferation and migration. nih.gov |
Table 2: Investigated Activities of this compound and Related Defensins
| Activity | Model System | Observed Effect | Reference |
|---|---|---|---|
| Bactericidal Activity | E. coli | 99.9% killing within 90 minutes at 2.5 µg/ml. | nih.gov |
| Broad-Spectrum Antimicrobial Activity | Gram-positive and Gram-negative bacteria, Fungi | Effective against a wide range of pathogens. | nih.govnih.gov |
| Chemoattraction | Immune cells (general) | β-defensins recruit immune cells. | nih.govfrontiersin.org |
| Anti-inflammatory Activity | Macrophages (general AMPs) | DAMPening of LPS-induced pro-inflammatory responses. | nih.govfrontiersin.org |
| Wound Healing | Epithelial cells (general AMPs) | Stimulation of proliferation and migration. | nih.gov |
Interaction with Adaptive Immune Responses
This compound (TAP), a member of the β-defensin family, plays a significant role that extends beyond its direct microbicidal activities against pathogens. nih.gov While extensively recognized for its contribution to the innate immune defense in the respiratory tract, evidence indicates that TAP also participates in modulating and directing the adaptive immune response, thereby acting as a crucial link between these two facets of host immunity. nih.goversnet.org Although the immunomodulatory functions of many defensins are well-documented, such a role for TAP has not been as extensively reported, making the existing findings particularly noteworthy. nih.gov
The primary mechanism by which TAP is understood to influence adaptive immunity is through the chemoattraction of key adaptive immune cells. nih.gov Research has indicated that TAP is involved in the CCR6-dependent chemotaxis of immature dendritic cells and T lymphocytes. nih.gov Dendritic cells are the most potent antigen-presenting cells (APCs) and are essential for initiating T-cell mediated immunity. mdpi.com By recruiting immature dendritic cells to the site of infection or inflammation, TAP facilitates the capture and processing of pathogenic antigens. ersnet.org
Upon antigen uptake, dendritic cells mature and migrate to lymph nodes, where they present the antigens to naive T-cells, thereby activating the adaptive immune response. mdpi.com The chemoattraction of T-cells, which are central players in cell-mediated immunity, further concentrates these crucial effector cells at the location where they are needed. ersnet.orgmdpi.com This recruitment is mediated through the interaction of β-defensins with chemokine receptors, most notably CCR6, which is expressed on these immune cells. ersnet.orgmdpi.comnih.gov
The interaction between β-defensins and CCR6 is a well-established mechanism for bridging innate and adaptive immunity. ersnet.org The binding of these peptides to CCR6 on immature dendritic cells and T-cells initiates their migration towards the source of the defensin (B1577277), which is typically an area of microbial invasion. mdpi.comnih.gov While much of the detailed research has been conducted on other β-defensins, the identification of this function in TAP suggests it operates within this same paradigm. nih.gov By orchestrating the movement of these specialized immune cells, TAP helps to ensure a timely and robust adaptive immune response is mounted against respiratory pathogens. ersnet.org
Table 1: Research Findings on the Interaction of β-Defensins with Adaptive Immune Cells
| Peptide Family | Specific Peptide(s) | Interacting Cell Type(s) | Observed Effect(s) | Receptor(s) Involved |
| β-defensins | This compound (TAP) | Immature dendritic cells, T lymphocytes | CCR6-dependent chemotaxis | CCR6 |
| β-defensins | Human β-defensin-2 (hBD-2) | T-cells, Dendritic cells | Chemotaxis | CCR6 |
| β-defensins | Murine β-defensin 2 (mBD2) | Immature dendritic cells | Induction of co-stimulatory molecules (CD40, CD80, CD86), Dendritic cell maturation, T-cell stimulation | Toll-like receptor 4 (TLR4) |
| β-defensins | Human β-defensin-3 (hBD-3) | Antigen-presenting cells | Activation through MyD88-dependent signaling | Toll-like receptor 1 (TLR1), Toll-like receptor 2 (TLR2) |
| α-defensins | Human Neutrophil Peptides 1-3 (HNP 1-3) | Immature dendritic cells, Naive T-lymphocytes | Chemotaxis | Not specified |
Role of Tracheal Antimicrobial Peptide in Innate Host Defense
Contribution to Mucosal Barrier Function
The mucosal surfaces of the respiratory tract form a critical barrier against infection. This barrier is not merely physical but is also chemically fortified by a variety of antimicrobial peptides, including TAP. immunopaedia.org.zafrontiersin.org These peptides are secreted into the airway surface fluid, where they create a hostile environment for potential pathogens. frontiersin.org The primary mechanism through which TAP and other defensins contribute to the mucosal barrier is by directly targeting and disrupting the integrity of microbial cell membranes. nih.gov Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to pore formation and subsequent cell death. frontiersin.org
The production of TAP by the epithelial cells of the trachea is a key element of this chemical defense. Its gene expression can be significantly upregulated in response to infectious or inflammatory stimuli, ensuring a heightened state of defense when the host is challenged. frontiersin.org This inducible nature allows for a targeted and efficient response, conserving resources during periods of health and mounting a robust defense during an attempted invasion. The collective action of TAP and other antimicrobial peptides within the airway mucosa provides a vital layer of protection that helps to prevent the colonization and invasion of respiratory pathogens.
Defense Against Respiratory Pathogens in Animal Models
The protective role of Tracheal Antimicrobial Peptide (TAP) has been investigated in the context of bovine respiratory disease (BRD), a significant cause of morbidity and mortality in cattle. nih.gov These studies have provided valuable insights into the in vivo efficacy and limitations of TAP against key respiratory pathogens.
Mannheimia haemolytica is a primary bacterial agent implicated in bovine respiratory disease. nih.gov In vitro studies have demonstrated that TAP possesses bactericidal activity against this pathogen. nih.govnih.gov However, the translation of this in vitro efficacy to an in vivo animal model has proven to be complex.
In a study involving calves challenged with an aerosol of M. haemolytica, the administration of synthetic TAP directly to the respiratory tract did not provide protection against the development of pneumonia. nih.gov Calves treated with TAP showed similar bacterial loads in the nasal cavity and lungs, as well as comparable clinical signs and lung lesions to the control group. nih.gov Further investigation revealed that the bactericidal activity of TAP against M. haemolytica is significantly inhibited by physiological concentrations of sodium chloride and serum. nih.gov This finding suggests that while TAP has inherent antimicrobial properties, its effectiveness in the complex biochemical environment of the respiratory tract lining fluid during active infection may be compromised. nih.gov
Below is a summary of the in vitro bactericidal activity of TAP against Mannheimia haemolytica:
| Parameter | Measurement | Reference |
| Minimum Inhibitory Concentration (MIC) | 1.56–6.25 μg/mL | nih.gov |
| Inhibition in Radial Diffusion Assay | 0.125 μg | nih.gov |
While in vivo animal model data for other specific respiratory pathogens is limited, in vitro studies have established the bactericidal spectrum of TAP against other bacteria involved in the bovine respiratory disease complex. Synthetic TAP has shown efficacy against Pasteurella multocida and Histophilus somni. nih.govnih.gov Conversely, Mycoplasma bovis appears to be resistant to the antimicrobial action of TAP. nih.gov
These findings indicate that the Pasteurellaceae bacteria associated with bovine respiratory disease are susceptible to TAP, while other pathogens like M. bovis may have mechanisms to evade this component of the innate immune system. nih.gov
The following table summarizes the in vitro susceptibility of various bovine respiratory pathogens to this compound:
| Pathogen | Susceptibility to TAP | Minimum Inhibitory Concentration (MIC) | Reference |
| Mannheimia haemolytica | Susceptible | 1.56-6.25 μg/ml | nih.gov |
| Histophilus somni | Susceptible | 1.56-6.25 μg/ml | nih.gov |
| Pasteurella multocida | Susceptible | 1.56-6.25 μg/ml | nih.gov |
| Mycoplasma bovis | Not detected | Not applicable | nih.gov |
This compound in the Context of Other Host Defense Peptides in Airway Mucosa
This compound is part of a broader arsenal (B13267) of host defense peptides that work in concert to protect the airway mucosa. immunopaedia.org.za The airway surface fluid contains a complex mixture of antimicrobial molecules, each with distinct and sometimes overlapping functions. The major families of antimicrobial peptides found in the respiratory tract include the defensins (of which TAP is a β-defensin) and the cathelicidins. immunopaedia.org.zafrontiersin.org
Other β-defensins are also expressed in the airway epithelium and can be induced by pro-inflammatory cytokines in response to infection. immunopaedia.org.za In addition to their direct antimicrobial actions, some β-defensins are known to recruit immune cells to the site of infection. immunopaedia.org.za Cathelicidins, such as LL-37 in humans, are another important class of antimicrobial peptides in the airways with potent antimicrobial and immunomodulatory activities. immunopaedia.org.za The coordinated action of these different peptides provides a multi-faceted defense against a wide range of pathogens. They can act synergistically to enhance their antimicrobial efficacy and contribute to a robust innate immune response in the respiratory tract. immunopaedia.org.za
Feedback Mechanisms in Immune Regulation Mediated by this compound
The role of this compound in immune regulation extends beyond its direct microbicidal activity. While specific immunomodulatory functions of TAP itself are not yet fully elucidated, as a member of the β-defensin family, it is part of a group of peptides known to bridge the innate and adaptive immune responses. nih.gov Other defensins have been shown to possess immunomodulatory functions that contribute to respiratory health. nih.gov
The expression of TAP is tightly regulated by the host's immune system. Its production is induced by bacterial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as Interleukin-17A (IL-17A). nih.govnih.gov This induction is mediated through signaling pathways involving NF-κB, a key transcription factor in the inflammatory response. nih.gov Conversely, the expression of TAP can be suppressed by glucocorticoids, which may be one mechanism through which stress increases susceptibility to bacterial pneumonia. nih.govnih.gov
While direct feedback mechanisms initiated by TAP on the wider immune system are still an area for further research, some β-defensins are known to act as chemoattractants for immune cells. nih.gov They can, for instance, mediate the chemotaxis of immature dendritic cells and T lymphocytes through the chemokine receptor CCR6. nih.gov This suggests a potential role for TAP in recruiting and activating other immune cells to the site of infection, thereby amplifying the immune response. This function would represent a critical feedback loop where the initial innate defense peptide not only combats the pathogen directly but also signals to the broader immune system to mount a more comprehensive and targeted adaptive response.
Comparative and Evolutionary Aspects of Tracheal Antimicrobial Peptide
Phylogenetic Relationships within the β-Defensin Family
Tracheal Antimicrobial Peptide (TAP) was the first member of the β-defensin family of mammalian antimicrobial peptides to be identified. asm.orgnih.gov Initially isolated from bovine tracheal mucosa, this discovery paved the way for the characterization of a large and diverse family of small, cationic, cysteine-rich peptides that are crucial components of the innate immune system. nih.govpnas.orgresearchgate.net
Phylogenetic analyses indicate that vertebrate defensins, including the β-defensins, likely evolved from a common primordial ancestor. nih.gov While the evolutionary connection between vertebrate and invertebrate defensins remains an area of ongoing investigation, the β-defensin family has undergone significant expansion and diversification throughout vertebrate evolution. nih.gov Despite often low sequence similarity among β-defensin family members, they share a highly conserved three-dimensional structure characterized by a triple-stranded antiparallel β-sheet. nih.gov This structural conservation underscores their common evolutionary origin and is fundamental to their antimicrobial function.
Orthologs and Homologs Across Species
The discovery of TAP spurred the identification of orthologs and homologs across a wide range of species, from mammals to birds and even revealing structural and functional similarities with antimicrobial peptides in invertebrates.
Mammalian β-Defensins (e.g., Human β-Defensin 2, Mouse β-Defensin 3)
Following the characterization of bovine TAP, numerous homologous peptides have been identified in other mammals. Notably, Human β-defensin 2 (hBD-2) and Mouse β-defensin 3 (mBD-3) are well-characterized homologs. asm.orgnih.govnih.govasm.org hBD-2, found in the human respiratory tract, shares similar inducible expression patterns with TAP, being upregulated in response to microbial stimuli. asm.orgwikipedia.orgpnas.org It is a salt-sensitive peptide antibiotic expressed in the human lung. asm.org
Mouse β-defensin 3 (mBD-3) is considered a murine homolog of hBD-2 and, by extension, is related to TAP. nih.govnih.govasm.org The gene for mBD-3 is located on mouse chromosome 8, in a region known to contain other defensin (B1577277) genes. nih.govnih.govasm.org Like TAP and hBD-2, mBD-3 expression is inducible by bacteria in the airways. nih.govnih.govasm.org
| Compound Name | Species | Key Characteristics |
| This compound (TAP) | Bovine | First β-defensin discovered; expressed in tracheal epithelium. asm.orgnih.gov |
| Human β-defensin 2 (hBD-2) | Human | Homolog of TAP; inducible expression in airway epithelia. asm.orgwikipedia.org |
| Mouse β-defensin 3 (mBD-3) | Mouse | Murine homolog of hBD-2; inducible expression in multiple epithelia. nih.govnih.govasm.org |
Avian and Other Vertebrate Counterparts
The β-defensin family is not limited to mammals; counterparts have been identified in avian species and other vertebrates. nih.govfrontiersin.org Avian β-defensins (AvBDs) are integral to the innate immune system of birds and are found in various tissues, including the respiratory tract. frontiersin.orgnih.govjmicrobiol.or.kr Structurally, avian β-defensins adopt a triple-stranded β-sheet structure, similar to their mammalian relatives. nih.gov This structural conservation points to a shared evolutionary lineage and functional mechanism. Beyond birds, antimicrobial peptides with defensin-like structures have been found in amphibians, highlighting the ancient origins of these molecules in vertebrate host defense. conicet.gov.arias.ac.in
Similarities with Invertebrate Antimicrobial Peptides
While a direct phylogenetic link is still being fully elucidated, invertebrate antimicrobial peptides (AMPs) exhibit remarkable structural and functional similarities to vertebrate defensins like TAP. nih.govresearchgate.net Many invertebrate AMPs are also cationic, cysteine-rich peptides that form stable, disulfide-bonded structures. researchgate.net For instance, some insect defensins share the characteristic cysteine-stabilized alpha-beta motif found in β-defensins. These peptides also function by disrupting microbial membranes, a mechanism shared with TAP. researchgate.net The presence of these structurally and functionally analogous molecules in such evolutionarily distant organisms suggests a case of convergent evolution, where similar solutions to the problem of microbial infection have arisen independently.
Conserved Signal Transduction Pathways for Antimicrobial Peptide Regulation Across Species
The regulation of this compound expression provides a clear example of conserved innate immune signaling. The induction of TAP in bovine tracheal epithelial cells in response to bacterial lipopolysaccharide (LPS) is mediated at the transcriptional level. asm.orgnih.gov The 5' flanking region of the TAP gene contains consensus binding sites for the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NF-IL6 (nuclear factor for interleukin-6). asm.orgnih.gov
Remarkably, this regulatory mechanism is conserved across species. The gene for human β-defensin 2 (hBD-2), a homolog of TAP, also possesses conserved NF-κB and NF-IL6 binding sites in its promoter region. asm.org Furthermore, the induction of antimicrobial peptides in insects in response to infection also involves the activation of NF-κB-like transcription factors. asm.org This deep evolutionary conservation of the NF-κB signaling pathway for the induction of antimicrobial peptides underscores its fundamental importance in the innate immune response of a wide array of organisms.
Evolutionary Divergence and Functional Specialization
While the core structure and regulatory pathways of β-defensins are conserved, the family has also undergone significant evolutionary divergence, leading to functional specialization. This divergence is driven by processes such as gene duplication and subsequent positive selection, allowing for the evolution of new functions. plos.orgresearchgate.netbwise.kr
The expansion of the β-defensin gene family in different vertebrate lineages has resulted in a diverse repertoire of peptides with varied antimicrobial spectra and immunomodulatory activities. For example, while TAP has a broad spectrum of activity against bacteria and some fungi, other β-defensins may have more specialized roles, targeting specific pathogens or playing a greater role in signaling and cell recruitment. nih.govpnas.org This functional divergence allows for a more tailored and effective innate immune response to the diverse array of pathogens an organism may encounter. The evolution of antimicrobial peptides, including the β-defensins, is a dynamic process of both conservation of essential functions and divergence to meet new challenges. nih.govnih.gov
Research Models and Methodologies for Tracheal Antimicrobial Peptide Studies
In Vitro Cell Culture Models
Cell culture models provide a controlled environment to study the cellular and molecular aspects of TAP biology, free from the systemic complexities of a whole organism.
Primary tracheal epithelial cells are isolated directly from tracheal tissue and cultured in the laboratory. biofargo.comcellbiologics.com These cells retain many of the differentiated characteristics of their tissue of origin, making them a highly relevant model for studying TAP.
Primary cultures of bovine tracheal epithelial cells (bTEC) have been instrumental in studying the regulation of TAP gene expression. researchgate.netsigmaaldrich.com Research has shown that stimulating these cells with bacterial components like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as Interleukin-17A (IL-17A) significantly upregulates TAP gene expression. researchgate.netnih.gov These studies have helped identify key signaling pathways, such as the NF-κB pathway, that are necessary for inducing TAP expression in response to pathogens. researchgate.netsigmaaldrich.com Human and rabbit primary tracheal epithelial cells are also established models for respiratory research and toxicology, providing valuable platforms for comparative studies. biofargo.comnih.gov
Table 1: Characteristics of Primary Tracheal Epithelial Cell Cultures in TAP Research
| Feature | Description | Species Used | Key Findings in TAP Research |
|---|---|---|---|
| Source | Cells isolated directly from tracheal tissue. biofargo.com | Bovine, Human, Mouse, Rabbit biofargo.comcellbiologics.comnih.gov | - Upregulation of TAP expression by LPS and IL-17A. researchgate.netnih.gov- Identification of the NF-κB signaling pathway's role in TAP induction. researchgate.net |
| Advantages | - High physiological relevance.- Retain differentiated functions. | - | - |
| Limitations | - Limited lifespan in culture.- Donor-to-donor variability. | - | - |
To overcome the limited lifespan of primary cells, researchers utilize immortalized tracheal epithelial cell lines. These cells are genetically modified to proliferate indefinitely in culture, providing a consistent and readily available experimental system.
Examples include the human tracheal epithelial cell line 9HTEo-, which retains features of normal differentiated cells like the ability to form tight junctions. Immortalized cell lines from other species, such as mice (C57-6033IM), rats (SPOC-1), and swine (siTEC), have also been developed. cellbiologics.comabmgood.comfrontiersin.org While these lines may not perfectly mimic all aspects of primary cells, they are valuable for high-throughput screening and for studying specific molecular pathways involved in TAP function and regulation. For instance, the SPOC-1 cell line is noted for its ability to differentiate into mucus-producing cells, a key feature of the tracheal epithelium. abmgood.com
Animal Models for Studying Tracheal Antimicrobial Peptide Function
Animal models are indispensable for studying the function of TAP in the complex environment of a living organism, particularly in the context of infection and immunity.
Transgenic animal models are created by introducing a foreign gene—in this case, the gene for TAP—into an animal's genome. This allows for the study of gene expression and the large-scale production of the peptide for further research.
A notable example is the development of transgenic mice engineered to produce bovine TAP (bTAP) in their milk. nih.gov In this model, the bTAP gene was linked to the murine whey acidic protein (WAP) gene promoter, directing its expression specifically to the mammary gland during lactation. nih.gov The bTAP produced in the milk was purified and confirmed to be biologically active against Escherichia coli. nih.gov This "mammary gland bioreactor" approach provides a cost-effective method for producing large quantities of active TAP, which is crucial for investigating its therapeutic potential. nih.gov These transgenic mice also serve as an experimental model to study the in vivo effects of the peptide. nih.gov
Studying TAP in its native species, particularly in the context of relevant diseases, provides the most direct evidence of its physiological role. Livestock models, such as neonatal calves, are used to study bovine respiratory disease, a condition where TAP is thought to play a protective role.
Research using calves with acute pneumonia caused by Mannheimia haemolytica has shown a rapid and coordinated upregulation of TAP mRNA expression along with inflammatory-response elements like NF-κB and interleukin-8 (IL-8). asm.org These findings from an in vivo infection model strongly support the role of TAP as an important component of the innate immune response during bacterial pneumonia in cattle. asm.org Such models are critical for understanding how TAP expression is regulated during an actual infection and for evaluating potential strategies to enhance this natural defense mechanism. nih.govmdpi.com
Table 2: Comparison of Animal Models for TAP Research
| Model Type | Species Example | Research Focus | Key Findings |
|---|---|---|---|
| Transgenic Model | Mice nih.gov | Production and in vivo function of bovine TAP. | - Successful production of active bTAP in mouse milk. nih.gov- Provides a source for large-scale peptide purification. nih.gov |
| Infection Model | Calves asm.org | Role of TAP in bacterial pneumonia. | - Rapid upregulation of TAP mRNA during M. haemolytica infection. asm.org- Coordinated expression with inflammatory mediators. asm.org |
Molecular Biology Techniques
A wide array of molecular biology techniques is employed to isolate, characterize, and study TAP at the genetic and protein levels.
Initial isolation of TAP from bovine tracheal mucosa involved a combination of protein purification techniques, including size-exclusion, ion-exchange, and reverse-phase high-performance liquid chromatography (HPLC). nih.govpnas.org The antimicrobial activity of the fractions was used to guide the purification process. nih.govpnas.org
To determine the peptide's structure, amino acid sequencing and mass spectrometry were used. pnas.orgpnas.org The corresponding complementary DNA (cDNA) was cloned and sequenced to deduce the full amino acid sequence of the TAP precursor protein. nih.govpnas.org
The study of TAP gene expression heavily relies on the polymerase chain reaction (PCR), particularly quantitative real-time PCR (qRT-PCR). asm.org This technique allows for the precise measurement of TAP mRNA levels in cells and tissues under different conditions, such as after exposure to bacterial products. nih.govasm.org Western blotting is used to detect the TAP protein itself, for instance, confirming its expression in the mammary tissues of transgenic mice. frontiersin.org More advanced transcriptomic analyses, such as RNA-sequencing, can provide a comprehensive view of the gene expression landscape in response to TAP or in conditions where TAP is expressed. researchgate.netnih.gov
Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)
The regulation of this compound (TAP) gene expression is a key area of investigation, with studies frequently employing techniques such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to quantify mRNA levels in response to various stimuli. Research has shown that the expression of the TAP gene in bovine tracheal epithelial cells is significantly upregulated by bacterial products, including lipopolysaccharide (LPS), a component of Gram-negative bacteria, and Pam3CSK4, a synthetic lipopeptide that mimics a component of bacterial cell walls researchgate.net.
Studies utilizing RT-qPCR have demonstrated that the induction of TAP mRNA by LPS is a time-dependent process, with maximal expression observed after 16 hours of stimulation nih.gov. Furthermore, the pro-inflammatory cytokine Interleukin-17A (IL-17A) has also been shown to stimulate TAP gene expression researchgate.net. These analyses are critical in elucidating the signaling pathways that lead to the production of this antimicrobial peptide during an infection. While specific RNA sequencing data for TAP is not extensively detailed in the available research, this powerful technology offers the potential for a more comprehensive, unbiased view of the transcriptome in response to stimuli that induce TAP expression, allowing for the identification of co-regulated genes and novel regulatory networks.
Promoter Reporter Assays
To understand the transcriptional regulation of the TAP gene, researchers have utilized promoter reporter assays. These assays typically involve cloning the promoter region of the TAP gene, or fragments of it, into a vector containing a reporter gene, such as luciferase. These constructs are then transfected into relevant cell lines, such as primary tracheal epithelial cells. The activity of the promoter is then assessed by measuring the expression of the reporter gene in the presence and absence of specific stimuli.
Through this methodology, studies have identified crucial transcription factor binding sites within the TAP gene promoter. It has been demonstrated that the induction of TAP by LPS is regulated at the level of transcription oup.com. Gel mobility shift assays have further revealed that LPS induces the binding of the transcription factor NF-κB to the TAP promoter. Additionally, a binding site for NF IL-6 has been identified and is constitutively occupied oup.com. These findings highlight the conserved nature of this signaling pathway, as similar mechanisms involving NF-κB-like transcription factors are responsible for the induction of antimicrobial peptides in insects oup.com. Site-specific mutations within these binding sites in promoter reporter constructs have confirmed their essential role in both basal and induced expression of the TAP gene.
Peptide Characterization and Functional Assays
Peptide Purification Strategies (e.g., Chromatography)
The isolation and purification of TAP are essential for its characterization and for conducting functional assays. The original method for purifying native TAP from bovine tracheal mucosa involved a multi-step chromatographic process. This sequential approach utilized size-exclusion, ion-exchange, and reverse-phase high-performance liquid chromatography (RP-HPLC) nih.govpnas.orgnih.govpnas.org. The purification process was monitored by testing the antimicrobial activity of the resulting fractions nih.govpnas.orgnih.govpnas.org. This method yielded a highly pure peptide, allowing for its amino acid sequencing and initial characterization nih.govnih.govpnas.org.
More recently, recombinant DNA technology has been employed to produce TAP. One successful strategy involved the generation of transgenic mice that express bovine TAP in their milk under the control of the whey acidic protein (WAP) gene promoter nih.gov. The purification of recombinant TAP from milk was achieved through a combination of acid precipitation, followed by RP-HPLC and ion-exchange chromatography nih.gov. This approach provides a more scalable and sustainable source of the peptide for further research.
In Vitro Antimicrobial Activity Assays (e.g., Radial Diffusion, Broth Dilution)
The antimicrobial efficacy of TAP has been evaluated using various in vitro assays. The radial diffusion assay is a common method where a lawn of bacteria is grown on an agar plate, and wells are created into which the peptide is placed. The antimicrobial activity is determined by the diameter of the clear zone of bacterial growth inhibition around the well nih.gov. This assay has been used to demonstrate the activity of TAP against bovine respiratory pathogens such as Mannheimia haemolytica, Histophilus somni, and Pasteurella multocida nih.gov.
For a more quantitative measure of antimicrobial potency, broth microdilution assays are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism after overnight incubation pnas.org. The bactericidal activity of TAP has been confirmed against several key bovine respiratory pathogens, with MIC values typically ranging from 1.56 to 6.25 µg/ml nih.gov. The peptide has also demonstrated a broad spectrum of activity against other bacteria, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as the fungus Candida albicans nih.govnih.govpnas.org.
Below is a table summarizing the antimicrobial activity of this compound against various pathogens.
| Pathogen | Assay Type | Result |
| Mannheimia haemolytica | Radial Diffusion | Growth inhibition at 0.125 µg nih.gov |
| Mannheimia haemolytica | Broth Microdilution (Bactericidal) | MIC: 1.56-6.25 µg/ml nih.gov |
| Histophilus somni | Radial Diffusion | Growth inhibition at 0.125 µg nih.gov |
| Histophilus somni | Broth Microdilution (Bactericidal) | MIC: 1.56-6.25 µg/ml nih.gov |
| Pasteurella multocida | Radial Diffusion | Growth inhibition at 0.125 µg nih.gov |
| Pasteurella multocida | Broth Microdilution (Bactericidal) | MIC: 1.56-6.25 µg/ml nih.gov |
| Mycoplasma bovis | Not specified | No bactericidal activity detected nih.gov |
| Escherichia coli | Broth Microdilution | MIC: 12-25 µg/ml |
| Staphylococcus aureus | Broth Microdilution | MIC: 25-50 µg/ml |
| Klebsiella pneumoniae | Broth Microdilution | MIC: 12-25 µg/ml |
| Pseudomonas aeruginosa | Broth Microdilution | MIC: 25-50 µg/ml |
| Candida albicans | Broth Microdilution | MIC: 6-12 µg/ml |
Membrane Permeabilization Assays
The primary mechanism of action for many antimicrobial peptides, including β-defensins like TAP, is the disruption of microbial cell membranes. While specific studies detailing membrane permeabilization assays for TAP are not as prevalent as for other antimicrobial peptides, the general mechanisms are well-understood and applicable. These assays are designed to detect the disruption of the bacterial inner and outer membranes.
Commonly used techniques include the N-phenyl-1-naphthylamine (NPN) uptake assay, which measures the permeabilization of the outer membrane. NPN is a fluorescent probe that exhibits weak fluorescence in an aqueous environment but becomes highly fluorescent in the hydrophobic interior of the cell membrane. An increase in fluorescence indicates that the peptide has disrupted the outer membrane, allowing NPN to enter.
To assess the permeabilization of the inner (cytoplasmic) membrane, assays using fluorescent dyes such as propidium iodide (PI) are employed. PI is a DNA-intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised by the antimicrobial peptide, PI enters the cell, binds to DNA, and emits a strong red fluorescence, which can be quantified. It is widely accepted that cysteine-rich cationic peptides like TAP interact with bacterial membranes to form pores, leading to cell death nih.gov.
Cell-based Immunomodulation Assays
Beyond their direct antimicrobial effects, β-defensins are known to have immunomodulatory functions, acting as a bridge between the innate and adaptive immune systems. While specific immunomodulatory roles for TAP are an emerging area of research, studies on other defensins provide a framework for the types of cell-based assays used to investigate these functions nih.gov.
These assays often involve co-culturing the antimicrobial peptide with various immune cells, such as immature dendritic cells, T lymphocytes, and mast cells, to observe its effects. Chemotaxis assays, for instance, can be used to determine if the peptide can attract immune cells to the site of infection. This is often done using a Boyden chamber, where the migration of cells across a porous membrane towards a concentration gradient of the peptide is measured. Some defensins have been shown to be chemotactic for immature dendritic cells and T lymphocytes through interaction with the CCR6 chemokine receptor nih.gov.
Furthermore, the effect of TAP on cytokine production by immune cells can be assessed using techniques like Enzyme-Linked Immunosorbent Assay (ELISA). By treating immune cells with TAP and then measuring the levels of pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant, researchers can determine how the peptide modulates the inflammatory response. While a direct immunomodulatory role for TAP has not been extensively reported, its induction by pro-inflammatory stimuli suggests it is an integral part of the local inflammatory response in the respiratory tract nih.gov.
Future Directions in Tracheal Antimicrobial Peptide Research
Elucidation of Novel Tracheal Antimicrobial Peptide Functions
Beyond its direct bactericidal activity, the full spectrum of TAP's biological roles remains largely unexplored. Future investigations should focus on uncovering novel functions that could be pivotal for host defense and homeostasis. As members of the defensin (B1577277) family, peptides like TAP are increasingly recognized for having multifaceted roles, including immunomodulation and wound repair. frontiersin.orgnih.gov
Key areas for future research include:
Immunomodulatory Activities: While other defensins are known to modulate immune responses, this role has not been extensively reported for TAP. nih.gov Research should investigate whether TAP can recruit and activate immune cells such as neutrophils, macrophages, and lymphocytes, or influence the production of cytokines and chemokines at mucosal surfaces. frontiersin.orgnih.govmdpi.com Understanding these functions is crucial, as TAP could be a key link between the initial innate response and the subsequent adaptive immune response in the airways.
Anti-Biofilm Properties: Bacterial biofilms are a significant challenge in chronic respiratory infections, as they provide a protected environment for pathogens. ucalgary.canih.gov Future studies should assess TAP's ability to inhibit biofilm formation or disrupt established biofilms of key respiratory pathogens. nih.gov An antimicrobial peptide with potent anti-biofilm capabilities would represent a significant advancement in combating persistent infections. nih.govnih.gov
Antiviral and Antifungal Spectrum: While TAP's antibacterial properties are known, its efficacy against respiratory viruses and fungi is less characterized. Given that viral infections often predispose cattle to secondary bacterial pneumonia, investigating TAP's potential antiviral activity is a logical and critical next step. frontiersin.orgnih.gov
High-Throughput Screening and Rational Design of this compound Analogs
The native form of TAP, while effective, may have limitations such as susceptibility to degradation or inhibition by physiological conditions like high salt concentrations. nih.govresearchgate.net Modern peptide engineering techniques offer powerful tools to overcome these limitations and enhance TAP's therapeutic potential. mdpi.commdpi.comnih.gov
High-Throughput Screening (HTS): HTS methodologies, such as the SPOT synthesis technique which allows for the rapid creation and screening of hundreds of peptide variants on cellulose (B213188) membranes, can be employed to identify TAP analogs with superior activity. nih.govresearchgate.netspringernature.com By creating large libraries of TAP variants with single or multiple amino acid substitutions, researchers can screen for peptides with enhanced potency, broader antimicrobial spectrum, or increased stability in the lung environment. nih.gov Luminescence-based or fluorescence-based assays can provide rapid, large-scale screening of these peptide libraries against various pathogens. creative-biolabs.com
Rational Design: This approach involves making specific, knowledge-based modifications to the TAP sequence. nih.gov By leveraging computational modeling and an understanding of structure-activity relationships, new analogs can be designed. mdpi.compubcompare.ai Key strategies include:
Altering Physicochemical Properties: Modifying properties like hydrophobicity, amphipathicity, and net charge can significantly impact antimicrobial potency and selectivity. mdpi.comnih.gov
Amino Acid Substitution: Replacing specific residues with non-natural or D-amino acids can increase resistance to proteolytic degradation, a major hurdle for therapeutic peptides. nih.gov
Peptidomimetics: Creating non-peptide molecules that mimic the structure and function of TAP can lead to compounds with improved pharmacokinetic properties. nih.gov
The table below outlines potential strategies for designing TAP analogs and their intended outcomes.
| Design Strategy | Description | Primary Goal | Potential Secondary Benefit |
| Amino Acid Substitution | Replacing specific amino acids to alter charge, hydrophobicity, or structure. | Enhance antimicrobial potency against specific pathogens. | Reduce potential toxicity to host cells. |
| N-terminal/C-terminal Modification | Acetylation or amidation of the peptide ends. | Increase stability by blocking exopeptidase activity. | Improve overall peptide solubility and bioavailability. |
| Incorporation of D-Amino Acids | Replacing L-amino acids with their D-isomers at strategic positions. | Enhance resistance to proteolytic degradation by host or bacterial proteases. | Potentially alter the mechanism of action. |
| Cyclization | Creating a cyclic peptide structure through head-to-tail or side-chain linkage. | Improve structural rigidity and stability. | Enhance binding affinity to microbial membranes. |
| Hybrid Peptide Design | Fusing active domains of TAP with sequences from other antimicrobial peptides. | Broaden the spectrum of activity (e.g., adding anti-biofilm or antiviral functions). | Create synergistic effects between different peptide domains. |
Investigation of this compound in Multi-species Host-Pathogen Interactions
Bovine respiratory disease (BRD) is a complex, polymicrobial disease involving interactions between viruses, bacteria, and the host's immune system. nih.govtdl.orgzoetisus.comnih.gov The role of TAP within this intricate environment is a critical area for future research. Studies have shown that TAP is highly effective against bacteria from the Pasteurellaceae family, such as Mannheimia haemolytica and Pasteurella multocida, but lacks activity against Mycoplasma bovis. nih.govresearchgate.net
Future research should aim to:
Uncover Mechanisms of Pathogen Resistance: Investigating the molecular basis for M. bovis's resistance to TAP is essential. This could involve differences in membrane composition, the presence of efflux pumps, or the secretion of peptide-degrading enzymes. Understanding these mechanisms could inform the design of TAP analogs that can overcome this resistance.
Analyze Polymicrobial Interactions: Research should explore how the presence of one pathogen influences the activity of TAP against another. For instance, studies have suggested an association between M. bovis and M. haemolytica during acute BRD. frontiersin.orgfrontiersin.org It is possible that M. bovis alters the local microenvironment in a way that inhibits TAP function, thereby promoting the growth of M. haemolytica.
Explore Cross-Species Activity: The effectiveness of bovine TAP against pathogens relevant to other species, including humans, warrants investigation. This could reveal a broader therapeutic potential for TAP and its derivatives in treating respiratory infections across different hosts.
The following table summarizes the known activity of TAP against key respiratory pathogens.
| Pathogen | Type | Susceptibility to TAP | Reference |
| Mannheimia haemolytica | Gram-negative bacterium | Susceptible | nih.gov, researchgate.net |
| Pasteurella multocida | Gram-negative bacterium | Susceptible | nih.gov, researchgate.net |
| Histophilus somni | Gram-negative bacterium | Susceptible | nih.gov, researchgate.net |
| Mycoplasma bovis | Bacterium (no cell wall) | Resistant | nih.gov, researchgate.net |
| Escherichia coli | Gram-negative bacterium | Susceptible | nih.gov, researchgate.net |
Development of Research Tools Based on this compound Mechanisms
The specific mechanisms by which TAP targets and disrupts microbial cells can be harnessed to create sophisticated research tools for studying host-pathogen interactions and for drug discovery. acs.org
Future development in this area could include:
Fluorescently-Labeled TAP Probes: Conjugating TAP with fluorescent dyes could create powerful probes for visualizing bacterial invasion and membrane disruption in real-time using advanced microscopy techniques. nih.govresearchgate.net However, care must be taken as the addition of a fluorophore can sometimes alter the peptide's biological activity. acs.org These tools would allow researchers to track the peptide's localization within host tissues and its interaction with specific pathogens during an infection. nih.gov
TAP-Based Biosensors: Immobilizing TAP onto a sensor surface could be used to develop biosensors for the rapid detection of specific respiratory pathogens. The high-affinity binding of TAP to certain bacterial surfaces could generate a detectable signal, providing a novel diagnostic tool.
Computational and Predictive Models: The amino acid sequence and structural motifs of TAP can be used as inputs for machine learning and artificial intelligence algorithms. mdpi.comnih.gov These computational tools can be trained to recognize key features of β-defensins, accelerating the discovery and prediction of novel antimicrobial peptides from genomic databases. acs.org
Q & A
Q. What is the structural basis of TAP's antimicrobial activity, and how does it influence experimental design?
TAP is a 38-amino acid peptide with three intramolecular disulfide bonds critical for its stability and function . The oxidized form (with disulfide bonds) and non-oxidized form exhibit differential bactericidal activity, particularly against Mannheimia haemolytica. For example, non-oxidized TAP at 3.12–6.25 μg/mL achieved 96–99% bacterial killing, while oxidized TAP required higher concentrations (12.5–50 μg/mL) for similar efficacy . Experimental designs should specify the oxidation state of synthetic TAP and validate structural integrity via mass spectrometry .
Q. How is TAP's antimicrobial activity quantified in vitro, and what are key methodological considerations?
Standard protocols involve incubating bacterial cultures (e.g., M. haemolytica at 2 × 10⁴ CFU/mL) with TAP at 2-fold serial dilutions (1.56–100 μg/mL) for 1 hour, followed by colony counting on blood agar . Key controls include:
- Buffer-only groups to assess baseline bacterial viability.
- Time-zero counts to confirm initial inoculum size.
- Oxidized vs. non-oxidized TAP to evaluate structural effects on activity . Statistical analysis (e.g., general linear mixed models) should account for variables like serum or sodium chloride (NaCl), which inhibit TAP activity at physiological levels .
Q. What pathogens are susceptible to TAP, and how are MIC (Minimum Inhibitory Concentration) values determined?
TAP exhibits broad-spectrum activity against Gram-negative bacteria (E. coli, Klebsiella pneumoniae), Gram-positive bacteria (Staphylococcus aureus), and fungi (Candida albicans), with MIC values ranging from 6–50 μg/mL depending on the pathogen . For M. haemolytica, MICs are lower for non-oxidized TAP (3.12 μg/mL) compared to oxidized TAP (6.25 μg/mL) . MIC determination requires standardized broth microdilution assays with ≥24-hour incubation .
Advanced Research Questions
Q. Why does TAP's in vitro efficacy fail to translate consistently in vivo, and how can this discrepancy be addressed experimentally?
Despite potent in vitro activity (e.g., 98–100% killing of M. haemolytica at 6.5–12.5 μg/mL), in vivo studies in calves showed no significant reduction in pulmonary bacterial load or pneumonia severity post-TAP treatment . Contributing factors include:
- Physiological inhibitors : NaCl (≥6.25 mM) and serum (≥0.62%) reduce TAP activity by 49–95% in vitro .
- Delivery challenges : Aerosolized TAP may not achieve sufficient concentrations in deep lung tissues . To address this, researchers should:
- Use BALF (bronchoalveolar lavage fluid) -supplemented assays to mimic lung fluid composition .
- Optimize peptide stability via structural modifications (e.g., D-amino acid substitutions) .
Q. How do environmental factors like sodium chloride and serum modulate TAP's antimicrobial activity?
NaCl and serum inhibit TAP in a dose-dependent manner:
- NaCl : At 100 mM, NaCl reduces non-oxidized TAP activity by 75% and oxidized TAP by 92% . This correlates with ionic strength effects on peptide-membrane interactions.
- Serum : Serum albumin binds TAP, reducing bioavailability. At 2.5% serum, TAP's killing efficacy against M. haemolytica drops by 49% . Methodological solutions include:
- Pre-treating serum with protease inhibitors to preserve peptide integrity .
- Using microfluidic models to simulate dynamic physiological conditions .
Q. What experimental models are suitable for studying TAP's role in bovine respiratory disease (BRD) pathogenesis?
Key models include:
- Aerosol challenge in calves : Mimics natural M. haemolytica infection, with clinical scoring for depression, respiratory effort, and cough .
- Ex vivo lung tissue assays : TAP activity is tested in BALF or lung homogenates to account for mucosal inhibitors .
- Co-infection models : Combining viral pathogens (e.g., bovine herpesvirus) with bacterial challenges to study TAP suppression under stress .
Q. How can structural modifications enhance TAP's stability and efficacy in complex biological environments?
Strategies include:
- Peptide cyclization : Stabilizing the disulfide bond network to resist NaCl inhibition .
- Hybrid peptides : Fusing TAP with adhesion motifs (e.g., DOPA residues) for sustained mucosal coating .
- Lipid conjugation : Improving membrane penetration and reducing serum protein binding . These modifications require molecular dynamics simulations to predict structural-activity relationships .
Data Contradictions and Analysis
Q. How should conflicting data on TAP's oxidation-dependent activity be interpreted?
Non-oxidized TAP shows superior activity at low concentrations (3.12 μg/mL) but loses efficacy in physiological NaCl, whereas oxidized TAP retains partial activity under high salt conditions . This suggests:
Q. Why do some studies report TAP's failure to reduce pneumonia severity despite bacterial killing in vitro?
In vivo inefficacy may stem from:
- Compensatory immune responses : Neutrophil influx and fibrinogen elevation in TAP-treated calves mask therapeutic benefits .
- Pathogen evasion : M. haemolytica leukotoxin may counteract TAP-mediated defenses . Advanced metrics (e.g., cytokine profiling, single-cell RNA sequencing) are needed to dissect host-pathogen-TAP interactions .
Methodological Recommendations
Q. What are best practices for designing reproducible TAP studies?
- Peptide synthesis : Use HPLC-purified TAP with verified oxidation state (MALDI-TOF) .
- In vivo protocols : Adhere to humane endpoints (clinical score ≤17) and stratify animals by baseline leukotoxin antibody titers .
- Data reporting : Include raw colony counts, NaCl/serum concentrations, and statistical models (e.g., ANOVA with post-hoc Tukey tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
